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molecular formula C13H6Cl3NO3 B8608446 (2-Chloro-5-nitrophenyl)(2,4-dichlorophenyl)methanone CAS No. 111855-93-7

(2-Chloro-5-nitrophenyl)(2,4-dichlorophenyl)methanone

Cat. No. B8608446
M. Wt: 330.5 g/mol
InChI Key: BKECGXKJHFYATB-UHFFFAOYSA-N
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Patent
US04980349

Procedure details

6 g of aluminium chloride are added to 5 g of 2-chloro-5-nitrobenzoyl chloride in 60 ml of dichloromethane, and 30 ml of 1,3-dichlorobenzene are then added dropwise. The reaction medium is heated for 2 hours at 80° C. and then cooled, and poured onto crushed ice. After extracting with dichloromethane, washing with water and drying over sodium sulphate, the organic phase is evaporated to dryness under vacuum and the crystalline residue is recrystallized in cyclohexane (3.6 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:7]=1[C:8](Cl)=[O:9].[Cl:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[CH:20]=1>ClCCl>[Cl:5][C:6]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:7]=1[C:8]([C:22]1[CH:23]=[CH:24][C:19]([Cl:18])=[CH:20][C:21]=1[Cl:25])=[O:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
ClC1=CC(=CC=C1)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
After extracting with dichloromethane
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
the crystalline residue is recrystallized in cyclohexane (3.6 g)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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